![molecular formula C20H20N8O B12612351 2,5-Bis[4-(hydrazinylidenemethyl)phenyl]furan-3,4-dicarboximidamide CAS No. 648417-98-5](/img/structure/B12612351.png)
2,5-Bis[4-(hydrazinylidenemethyl)phenyl]furan-3,4-dicarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis[4-(hydrazinylidenemethyl)phenyl]furan-3,4-dicarboximidamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a furan ring substituted with hydrazinylidenemethyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[4-(hydrazinylidenemethyl)phenyl]furan-3,4-dicarboximidamide typically involves multi-step organic reactions. One common method involves the condensation of 2,5-diformylfuran with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, to facilitate the formation of the hydrazone linkage . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis[4-(hydrazinylidenemethyl)phenyl]furan-3,4-dicarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as pyridine or triethylamine to neutralize the by-products.
Major Products Formed
Scientific Research Applications
2,5-Bis[4-(hydrazinylidenemethyl)phenyl]furan-3,4-dicarboximidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Mechanism of Action
The mechanism of action of 2,5-Bis[4-(hydrazinylidenemethyl)phenyl]furan-3,4-dicarboximidamide involves its interaction with specific molecular targets. The hydrazinylidenemethyl groups are known to form strong hydrogen bonds and coordinate with metal ions, which can influence various biochemical pathways . The compound’s ability to undergo redox reactions also plays a role in its biological activity, potentially leading to the generation of reactive oxygen species that can affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(hydroxymethyl)furan: A structurally related compound with hydroxymethyl groups instead of hydrazinylidenemethyl groups.
2,5-Bis[4-(N-ethylamidino)phenyl]furan: Another similar compound with amidino groups, known for its antimicrobial properties.
Uniqueness
2,5-Bis[4-(hydrazinylidenemethyl)phenyl]furan-3,4-dicarboximidamide is unique due to its specific hydrazinylidenemethyl substitutions, which confer distinct chemical reactivity and potential biological activity
Properties
CAS No. |
648417-98-5 |
|---|---|
Molecular Formula |
C20H20N8O |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2,5-bis(4-methanehydrazonoylphenyl)furan-3,4-dicarboximidamide |
InChI |
InChI=1S/C20H20N8O/c21-19(22)15-16(20(23)24)18(14-7-3-12(4-8-14)10-28-26)29-17(15)13-5-1-11(2-6-13)9-27-25/h1-10H,25-26H2,(H3,21,22)(H3,23,24) |
InChI Key |
GIGHCICWIDANPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NN)C2=C(C(=C(O2)C3=CC=C(C=C3)C=NN)C(=N)N)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


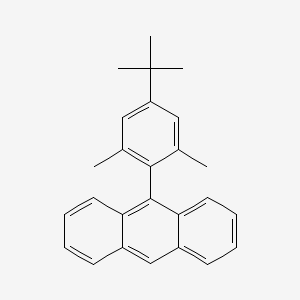
![6-(4-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12612281.png)
![6-{[(2-Aminocyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12612287.png)
![4-[(1-Hydroxycyclopentyl)ethynyl]-6-methyl-2H-pyran-2-one](/img/structure/B12612293.png)
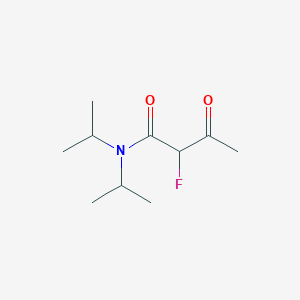
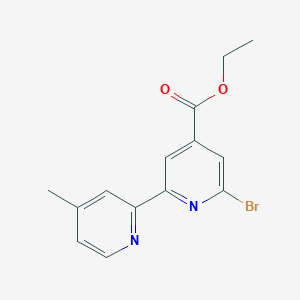
![1,3-Diphenyl-3-[3,5-bis(trifluoromethyl)phenyl]-1-propyne](/img/structure/B12612309.png)
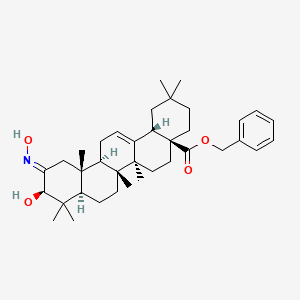

![3h-Thieno[2,3-d]imidazole-5-carboxylic acid,3-cyclohexyl-2,6-diphenyl-](/img/structure/B12612324.png)
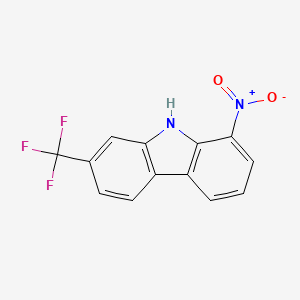
![1-[(2,6-Dichlorophenyl)methyl]-N-methyl-1H-indazole-3-carboxamide](/img/structure/B12612332.png)
![2,2'-[Nonane-1,9-diylbis(oxy)]dibenzonitrile](/img/structure/B12612338.png)
![4-(2-Hydroxyethoxy)-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol](/img/structure/B12612343.png)
